molecular formula C13H22ClNO3 B2826630 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride CAS No. 2460750-14-3

4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride

Cat. No. B2826630
CAS RN: 2460750-14-3
M. Wt: 275.77
InChI Key: JKXDNYMLHLEZCV-UHFFFAOYSA-N
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Description

“4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2460750-14-3 . It has a molecular weight of 275.78 . This compound is in the form of a powder and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name of this compound is “4-(3,4,5-trimethoxyphenyl)butan-2-amine hydrochloride” and its InChI code is "1S/C13H21NO3.ClH/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-9H,5-6,14H2,1-4H3;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The safety information provided indicates that this compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . This information suggests that care should be taken when handling this compound.

properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-9H,5-6,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXDNYMLHLEZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C(=C1)OC)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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